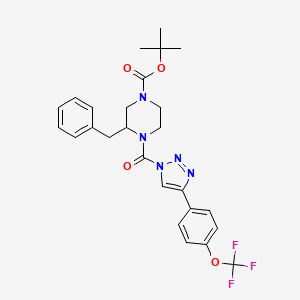

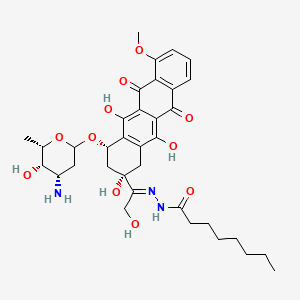

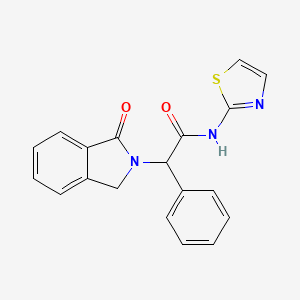

2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide

Overview

Description

EAI001 is a potent and selective allosteric inhibitor of the epidermal growth factor receptor (EGFR). It has shown significant promise in targeting mutant forms of EGFR, particularly those associated with non-small cell lung cancer (NSCLC). EAI001 is part of a new class of fourth-generation EGFR inhibitors designed to overcome resistance to earlier generations of EGFR-targeted therapies .

Scientific Research Applications

EAI001 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, EAI001 serves as a valuable tool for studying the structure and function of EGFR and its role in cancer progression. In biology, the compound is used to investigate the molecular mechanisms underlying EGFR-mediated signaling pathways and their impact on cell proliferation and survival .

In medicine, EAI001 is being explored as a potential therapeutic agent for treating NSCLC and other cancers with EGFR mutations. Its ability to selectively inhibit mutant EGFR makes it a promising candidate for overcoming drug resistance in cancer therapy .

Safety and Hazards

The compound “2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

The synthesis of EAI001 involves several key steps. The compound is typically synthesized through a series of organic reactions, including the formation of a thiazole ring and subsequent modifications to introduce specific functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial production methods for EAI001 are still under development, as the compound is primarily in the research and investigational stages. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the production of high-purity EAI001 for research purposes .

Chemical Reactions Analysis

EAI001 undergoes various chemical reactions, including substitution and addition reactions. The compound’s structure allows it to interact with specific amino acids in the EGFR binding site, forming stable complexes that inhibit the receptor’s activity. Common reagents used in these reactions include organic solvents, acids, and bases, which facilitate the formation of the desired products .

The major products formed from these reactions are typically derivatives of EAI001 with modified functional groups, which can be further tested for their biological activity and selectivity towards mutant EGFR .

Mechanism of Action

EAI001 exerts its effects by binding to an allosteric site on the EGFR, distinct from the ATP-binding site targeted by earlier generations of EGFR inhibitors. This binding induces conformational changes in the receptor, preventing its activation and subsequent signaling. The molecular targets of EAI001 include specific amino acids within the EGFR binding pocket, which are critical for the receptor’s function .

The pathways involved in EAI001’s mechanism of action include the inhibition of downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which are essential for cell proliferation and survival. By blocking these pathways, EAI001 effectively reduces cancer cell growth and induces apoptosis .

Comparison with Similar Compounds

EAI001 is part of a class of fourth-generation EGFR inhibitors, which also includes compounds like EAI045, JBJ-04-125-02, and DDC4002. These compounds share a similar mechanism of action, targeting the allosteric site of EGFR to overcome resistance associated with earlier generations of inhibitors .

Compared to its counterparts, EAI001 has shown unique properties in terms of selectivity and potency. For instance, EAI045, an optimized derivative of EAI001, binds more tightly to EGFR but requires combination with cetuximab to maintain its efficacy . JBJ-04-125-02 and DDC4002 are also under investigation for their potential to inhibit mutant EGFR and overcome drug resistance .

properties

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-17(21-19-20-10-11-25-19)16(13-6-2-1-3-7-13)22-12-14-8-4-5-9-15(14)18(22)24/h1-11,16H,12H2,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRVRDCBFYLYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea](/img/structure/B607176.png)